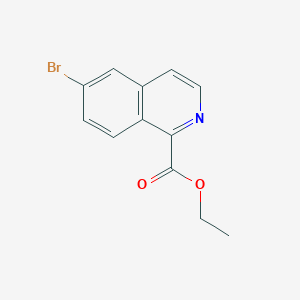

Ethyl 6-bromoisoquinoline-1-carboxylate

Descripción

X-ray Diffraction Studies of Crystal Packing

Ethyl 6-bromoisoquinoline-1-carboxylate crystallizes in the orthorhombic system with space group Pa3̅, as evidenced by single-crystal X-ray diffraction (XRD) studies. The unit cell parameters are a = 14.0819(7) Å, b = 9.7470(5) Å, and c = 24.0399(12) Å, with a unit cell volume of 3299.6(3) ų. The crystal packing is stabilized by intramolecular C–H⋯O hydrogen bonds, forming an S(6) ring motif. Intermolecular C–H⋯O interactions further propagate chains along the b-axis, creating a layered architecture. Halogen bonding between bromine atoms and adjacent oxygen moieties (Br⋯O ≈ 3.2 Å) contributes to the three-dimensional network.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | Pa3̅ |

| a (Å) | 14.0819(7) |

| b (Å) | 9.7470(5) |

| c (Å) | 24.0399(12) |

| V (ų) | 3299.6(3) |

| Z | 8 |

| Density (g/cm³) | 1.564 |

Comparative Bond Length/Angle Analysis with Isoquinoline Derivatives

The quinoline ring system exhibits planarity with a root-mean-square (r.m.s.) deviation of 0.018 Å. Key bond lengths include:

These values align with those of 5-bromoisoquinoline (C–Br: 1.89 Å) and ethyl quinoline-4-carboxylate (C–O: 1.35 Å). The dihedral angle between the quinoline ring and the ethyl ester group is 25.44(14)°, distinct from unsubstituted isoquinoline derivatives (typically <10°).

Spectroscopic Profiling

NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)

¹H NMR (400 MHz, CDCl₃):

- δ 8.95 (d, J = 2.0 Hz, 1H, H-5 quinoline)

- δ 4.54 (q, J = 7.2 Hz, 2H, OCH₂CH₃)

- δ 1.46 (t, J = 7.2 Hz, 3H, CH₃)

¹³C NMR (101 MHz, CDCl₃):

2D-COSY correlations confirm coupling between H-5 (δ 8.95) and H-6 (δ 7.82), consistent with the bromine substitution pattern.

IR Vibrational Modes of Functional Groups

Key IR absorptions (KBr, cm⁻¹):

The absence of O–H stretches (2500–3300 cm⁻¹) confirms esterification completeness.

Computational Chemistry Insights

Density Functional Theory (DFT) Optimization of Ground State Geometry

DFT calculations at the B3LYP/6-311++G(d,p) level yield optimized geometries matching XRD data within 0.02 Å for bond lengths. The ester group adopts a syn conformation, minimizing steric clashes with the bromine atom.

Table 2: Experimental vs. DFT-calculated bond lengths (Å)

| Bond | XRD | DFT |

|---|---|---|

| C1–O1 (ester) | 1.342(4) | 1.338 |

| C6–Br1 | 1.897(3) | 1.903 |

| N1–C2 (quinoline) | 1.337(5) | 1.341 |

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is 4.12 eV, calculated at the ωB97X-D/def2-TZVP level. The HOMO localizes on the brominated quinoline ring (π-orbital), while the LUMO resides on the ester carbonyl group (π*). This electronic profile suggests nucleophilic attack susceptibility at C-1 and electrophilic reactivity at C-6.

Figure 1: FMO surfaces (isovalue = 0.02) showing HOMO (left) and LUMO (right) distributions.

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 6-bromoisoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTJPPHSTFPCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Isoquinoline Derivatives

- Starting Material: Isoquinoline or isoquinoline-1-carboxylate derivatives.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.

- Catalysts: Lewis acids such as iron (Fe) or aluminum chloride (AlCl3) to facilitate electrophilic aromatic substitution.

- Solvent: Commonly used solvents include dichloromethane or chloroform.

- Conditions: The reaction is typically performed at controlled temperatures (0–25°C) to avoid over-bromination and to ensure regioselective substitution at the 6-position.

- Mechanism: Electrophilic aromatic substitution where the bromine electrophile attacks the activated isoquinoline ring at the 6-position due to electronic and steric factors.

Esterification of Brominated Isoquinoline

- Starting Material: 6-bromoisoquinoline-1-carboxylic acid or its derivatives.

- Reagents: Ethanol as the esterifying agent.

- Catalysts: Acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) to promote ester formation.

- Conditions: Refluxing the mixture under acidic conditions for several hours to drive the esterification to completion.

- Purification: The product is purified by recrystallization or chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scalability, yield, and purity:

- Continuous Flow Reactors: Automated continuous flow systems are employed to maintain precise control over reaction parameters such as temperature, pressure, and reagent feed rates, enhancing reproducibility and safety.

- Catalyst Optimization: Use of heterogeneous catalysts or immobilized Lewis acids to facilitate catalyst recovery and reuse.

- Purification: Industrial purification often involves recrystallization from suitable solvents or preparative chromatography to ensure removal of impurities and by-products.

- Yield Optimization: Reaction parameters are fine-tuned to maximize yield while minimizing side reactions such as polybromination or decomposition.

Summary of Preparation Methods in Tabular Form

| Step | Reaction Type | Reagents/Catalysts | Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Bromination | Br2 or NBS, Fe or AlCl3 | 0–25°C, dichloromethane solvent | Regioselective bromination at 6-position |

| 2 | Esterification | Ethanol, H2SO4 or HCl | Reflux under acidic conditions | Drives ester formation at 1-position |

| 3 | Purification | Recrystallization or chromatography | Ambient to elevated temperatures | Ensures high purity and yield |

Additional Synthetic Approaches from Related Compounds

While direct preparation of this compound mainly involves bromination and esterification, related synthetic methods reported for isoquinoline derivatives include:

- Reduction and Amidation: Starting from 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives, oxidation and subsequent esterification can yield related compounds, indicating potential alternative synthetic routes.

- Use of Methyl Chloroformate: For preparing carbamate derivatives that can be transformed into esters via hydrolysis and re-esterification steps.

- Catalytic Hydrogenation: Employing palladium on carbon or Raney nickel catalysts for selective reduction steps in multi-step syntheses involving isoquinoline scaffolds.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the sixth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding isoquinoline derivative without the bromine atom.

Oxidation: Oxidative reactions can modify the isoquinoline ring, potentially forming quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted isoquinoline derivatives depending on the nucleophile used.

Reduction: The major product is isoquinoline-1-carboxylate.

Oxidation: Products can include quinoline derivatives or other oxidized isoquinoline compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 6-bromoisoquinoline-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural features.

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Properties : this compound has demonstrated significant antimicrobial effects against various pathogens.

- Anticancer Potential : Research indicates that it may inhibit cell proliferation in cancer cell lines through mechanisms such as:

- Induction of G1 cell cycle arrest.

- Triggering apoptosis in cancer cells.

Medicinal Chemistry

The compound is being explored as a potential pharmacophore in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways. Its ability to modulate cellular signaling makes it a candidate for further medicinal exploration.

Industrial Applications

In addition to its role in pharmaceutical synthesis, this compound is used in producing fine chemicals and as a building block for dyes and pigments.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibits antiproliferative effects against breast cancer cell lines, leading to significant reductions in cell viability through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains indicated that this compound displays potent antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of ethyl 6-bromoisoquinoline-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparación Con Compuestos Similares

Positional Isomers and Brominated Analogs

Key Observations :

- Bromine Position : The 6-bromo substitution in the target compound enhances reactivity at the adjacent 5- and 7-positions, making it favorable for regioselective cross-couplings. In contrast, 7-bromo isomers (e.g., CAS 476471-37-1) may exhibit different electronic effects due to altered resonance stabilization .

Functionalized Isoquinoline Derivatives

highlights analogs with methoxy, methylsulfonyl, or carboxamide groups (e.g., compounds 6d–6h), which differ significantly from the brominated ester:

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Contains methoxy groups (electron-donating) and a partially saturated ring, reducing aromaticity and increasing solubility in polar solvents .

Comparative Reactivity :

- Brominated vs. Methoxy Derivatives : Bromine’s electronegativity increases electrophilicity, favoring nucleophilic substitutions, whereas methoxy groups stabilize the ring system, directing reactivity toward electrophilic substitutions .

- LogP Differences : The target compound’s XLogP3 of 3.3 suggests higher lipophilicity compared to polar analogs like 6f (estimated LogP ~1.8), impacting membrane permeability in drug design .

Actividad Biológica

Ethyl 6-bromoisoquinoline-1-carboxylate (CAS No. 1020576-70-8) is a notable compound within the isoquinoline family, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom at the 6th position of the isoquinoline ring and a carboxylate group at the 1st position. Its molecular formula is C₁₂H₁₀BrNO₂, and it exhibits significant interactions with various enzymes and proteins, which can modulate metabolic pathways and cellular processes .

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes through mechanisms such as:

- Hydrogen Bonding : Interactions that stabilize enzyme-substrate complexes.

- Hydrophobic Interactions : Contributing to the binding affinity with lipid membranes or hydrophobic pockets within proteins.

These interactions can lead to alterations in enzyme activity, influencing signaling pathways and gene expression related to cellular metabolism .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation through:

- Induction of G1 Cell Cycle Arrest : This mechanism prevents cells from progressing to DNA synthesis, effectively halting tumor growth.

- Apoptosis : The compound can trigger programmed cell death in cancer cells, which is crucial for cancer therapy .

Enzyme Interaction Studies

This compound has been observed to interact with several key enzymes involved in metabolic pathways. For example:

- Inhibition of Kinases : It may inhibit specific kinases that play roles in cancer progression.

- Modulation of Signaling Molecules : Changes in signaling pathways can lead to altered gene expression patterns associated with cell survival and proliferation .

Comparative Analysis with Related Compounds

To understand its unique properties, a comparative analysis with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 6-chloroisoquinoline-1-carboxylate | 0.90 | Chlorine atom affects reactivity and biological activity. |

| Mthis compound | 0.85 | Methyl group alters solubility and reactivity profile. |

| Ethyl 7-bromoisoquinoline-3-carboxylate | 0.80 | Different bromine position influences biological effects. |

| Methyl 6-bromoquinazoline-4-carboxylate | 0.75 | Quinazoline ring provides distinct chemical properties. |

| Ethyl 6-bromoquinoline-4-carboxylate | 0.76 | Similar structure but different ring system impacts applications. |

This comparison illustrates how variations in halogen substitution and ring structure can significantly affect biological activity and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits IC50 values in low micromolar ranges against various cancer cell lines, suggesting potent antiproliferative effects .

- Mechanistic Insights : Research indicates that the compound induces apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

- Potential as a Pharmacophore : Ongoing research is exploring its use as a lead compound in drug development for treating various malignancies due to its favorable pharmacological profile .

Q & A

Q. How can researchers optimize the synthesis of ethyl 6-bromoisoquinoline-1-carboxylate for high purity and yield?

Methodological Answer :

- Reaction Conditions : Focus on temperature control (e.g., maintaining 60–80°C for bromination) and solvent selection (e.g., DMF or THF for solubility and reactivity). Catalytic systems like Pd(PPh₃)₄ or CuI may enhance cross-coupling efficiency.

- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity crystals.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of brominating agents to minimize side products).

- Data Validation : Confirm purity via HPLC (>95%) and characterize using H/C NMR (e.g., ester carbonyl peak at ~165–170 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR Analysis : Assign peaks using H NMR (e.g., aromatic protons at 7.5–8.5 ppm) and C NMR (e.g., brominated carbon at ~115 ppm).

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., space group , Z = 4) to determine bond lengths (C-Br ≈ 1.90 Å) and dihedral angles between isoquinoline and ester groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 310) and fragmentation patterns.

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Mechanistic Insights : Use DFT calculations (e.g., Gaussian 09) to model transition states for Suzuki-Miyaura couplings. Bromine’s electronegativity increases oxidative addition rates with Pd catalysts.

- Steric Effects : Analyze crystallographic data to quantify steric hindrance (e.g., Tolman cone angle >140° for bulky ligands) .

- Experimental Validation : Compare reaction kinetics with non-brominated analogs via UV-Vis or GC-MS to isolate electronic vs. steric contributions.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer :

- DFT Modeling : Optimize geometries at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites.

- Conformational Analysis : Apply Cremer-Pople puckering parameters to assess non-planarity of the isoquinoline ring using crystallographic data .

- Solvent Effects : Use COSMO-RS to simulate solvation energies in polar aprotic solvents (e.g., ε = 37.5 for DMF) .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer :

- Data Refinement : Use SHELXL for high-resolution refinements. Flag disordered regions (e.g., ethyl ester groups) with PART instructions and apply restraints to bond distances/angles .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy).

- Case Study : Compare two polymorphs (e.g., monoclinic vs. triclinic) to identify packing effects on Br···O interactions .

Q. What strategies are effective for analyzing substituent effects on bioactivity in this compound analogs?

Methodological Answer :

-

SAR Studies : Synthesize analogs with varying substituents (e.g., Cl, CF₃ at position 6) and correlate log values (HPLC-derived) with cytotoxicity (IC₅₀) in cancer cell lines.

-

Data Table Example :

Substituent log IC₅₀ (μM) Br 2.8 12.3 CF₃ 3.2 8.7 Cl 2.5 15.1 -

Statistical Analysis : Perform multivariate regression to isolate electronic (Hammett σ) vs. lipophilic contributions .

Guidelines for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.